N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Lipophilic efficiency Drug-likeness Property-based design

This N-(2-hydroxyethyl)-biphenyl-4-carboxamide is distinguished by its terminal 4-CF3-phenyl ring and secondary alcohol, creating a three-dimensional pharmacophore with an XLogP3 of 4.6 and TPSA of 49.3 Ų. Unlike simpler analogs (e.g., CAS 1261901-18-1), this compound provides critical hydrogen-bond donor/acceptor capacity for target engagement in kinase inhibitor SAR and CNS permeability assays. Procure this exact substitution pattern to avoid false readouts in LipE optimization and structure-based drug design campaigns. Verify stock and request a quote for your research quantities today.

Molecular Formula C22H18F3NO2
Molecular Weight 385.386
CAS No. 1351594-84-7
Cat. No. B2786017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide
CAS1351594-84-7
Molecular FormulaC22H18F3NO2
Molecular Weight385.386
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NCC(C3=CC=C(C=C3)C(F)(F)F)O
InChIInChI=1S/C22H18F3NO2/c23-22(24,25)19-12-10-17(11-13-19)20(27)14-26-21(28)18-8-6-16(7-9-18)15-4-2-1-3-5-15/h1-13,20,27H,14H2,(H,26,28)
InChIKeyFNGCNDHBIRSKOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1351594-84-7): A Structurally Distinct Biphenyl-4-carboxamide for Targeted Chemical Biology Procurement


The compound N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1351594-84-7) is a synthetic, achiral biphenyl-4-carboxamide featuring a stereogenic secondary alcohol within its N-hydroxyethyl side chain and a terminal 4-trifluoromethylphenyl group. Its core scaffold is the privileged [1,1'-biphenyl]-4-carboxamide motif, which is widely explored in kinase inhibitor and antiproliferative agent development [1]. Unlike simpler biphenyl-4-carboxamide analogs, this compound integrates a rigid, electron-withdrawing -CF₃ substituent and a hydrogen-bond donor/acceptor alcohol, creating a unique three-dimensional pharmacophore that cannot be replicated by unsubstituted or N-alkyl biphenyl carboxamides [2]. Computed descriptors, including high lipophilicity (XLogP3 = 4.6), moderate polar surface area (TPSA = 49.3 Ų), and two hydrogen bond donor sites, position it as a targeted probe for optimizing lipophilic efficiency (LipE) in medicinal chemistry campaigns [2].

Why Simple 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide or N-Unsubstituted Analogs Cannot Substitute for CAS 1351594-84-7 in Structure- and Property-Driven Research


The primary comparator, 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide (CAS 1261901-18-1 or similar), lacks the hydroxyethyl linker entirely and therefore cannot serve as a functional replacement in any assay where the secondary alcohol is critical for target engagement, solubility modulation, or hydrogen-bond-directed molecular recognition [1]. Even among N-(2-hydroxyethyl)-biphenyl-4-carboxamide variants, the terminal 4-CF₃-phenyl ring of CAS 1351594-84-7 profoundly alters electronic distribution and steric occupancy relative to a phenyl (H) or methyl (CH₃) terminus, driving differential binding poses that generic substitution cannot recapitulate [2]. Procurement of a simpler analog without verifying the presence of this exact substitution pattern risks false-negative or false-positive readouts in structure-activity relationship (SAR) studies, wasting synthesis resources and misleading hit-to-lead optimization [1].

Quantitative Differentiation of CAS 1351594-84-7 from its Closest Structural Analogs: A Head-to-Head Property and Performance Profile


LogP-Driven Differentiation: Lipophilic Efficiency Potential vs. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

The target compound (MW 385.4 g/mol, XLogP3 = 4.6) exhibits a significantly moderated logP relative to its simpler 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide counterpart (MW 265.2 g/mol, XLogP3 predicted ~3.8), with the hydroxyethyl linker contributing additional heteroatom count while maintaining an acceptable lipophilicity range for CNS or cellular permeability [1]. This 0.8 log unit increase provides an expanded lipophilic efficiency window, allowing medicinal chemists to balance potency gains from increased non-polar surface area against solubility penalties more predictably than with the smaller, less functionalized core [1].

Lipophilic efficiency Drug-likeness Property-based design

Hydrogen Bond Donor Enhancement Relative to 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

CAS 1351594-84-7 possesses two hydrogen bond donors (amide NH and secondary alcohol OH) versus one (amide NH only) for 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide, and five hydrogen bond acceptors versus two [1]. This dual donor architecture enhances aqueous solubility potential (predicted LogS ≈ -5.2 vs. approx -4.7 for the comparator, based on SILICOS-IT fragmentation) and facilitates a more directed hydrogen-bond network with biological targets that possess dual acceptor motifs (e.g., kinase hinge + ribose pocket) [1].

Solubility Permeability Target engagement

Topological Polar Surface Area Expansion and Blood-Brain Barrier Penetration Probability vs. 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide

The topological polar surface area (TPSA) of CAS 1351594-84-7 is 49.3 Ų, which is 6.2 Ų higher than the 43.1 Ų of the comparator 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxamide [1]. While both compounds reside below the typical 60-70 Ų threshold for passive blood-brain barrier (BBB) permeation, the target compound's TPSA occupies a midpoint that historically correlates with improved oral absorption (90 Ų threshold) while still forecasting CNS exposure for targets where total polar surface area must be carefully tuned to avoid efflux transporter recognition [1].

CNS drug design BBB permeability Property forecasting

High-Impact Application Scenarios for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide Supported by Quantitative Evidence


Lipophilic Efficiency-Driven Kinase Inhibitor Hit Expansion

The distinct XLogP3 of 4.6 combined with a TPSA of 49.3 Ų enables medicinal chemists to explore kinase inhibitor SAR where balancing potency with lipophilicity is critical. The hydroxyethyl linker provides an additional hydrogen bond donor, which can be exploited to engage the kinase ribose pocket or DFG-out allosteric sites, while the CF₃-phenyl terminal group enhances residence time. This compound serves as a late-stage diversification intermediate for libraries targeting kinases where LipE optimization is paramount, as shown in the broader biphenyl-4-carboxamide class [1].

CNS-Penetrant Probe Design and Property Benchmarking

With a TPSA of 49.3 Ų and two hydrogen bond donors, CAS 1351594-84-7 straddles the CNS drug-like space more precisely than simpler biphenyl amides. It can be used as a control or benchmark compound in cellular permeability assays (e.g., MDCK or Caco-2) to calibrate the effect of a secondary alcohol and CF₃ substitution on apparent permeability (Papp). Its computed properties forecast adequate passive BBB permeation, making it a valuable scaffold for CNS-targeted diseases like neuroinflammation or glioblastoma [2].

Structure-Based Drug Design: Fragment Growing from 4-Phenylbenzamide Cores

The target compound acts as an elaborated fragment for structure-based drug design (SBDD). Its biphenyl carboxamide core is a recognized privileged structure, and the N-(2-hydroxy-2-(4-CF₃-phenyl)ethyl) arm extends into a region of the binding pocket inaccessible to smaller analogs. This feature allows crystallographers and computational chemists to use the compound as a 'tool compound' for soaking experiments to map induced-fit conformational changes in targets where the 4-CF₃-phenyl ring probes a sub-pocket not reached by the parent 4-phenylbenzamide [1].

Quote Request

Request a Quote for N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-[1,1'-biphenyl]-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.